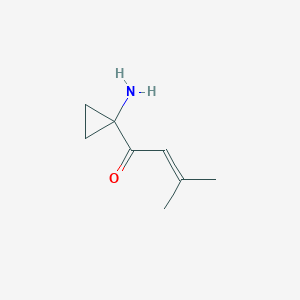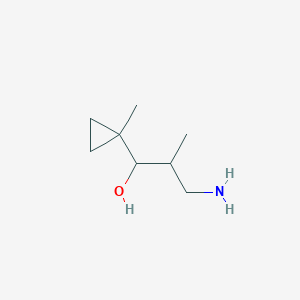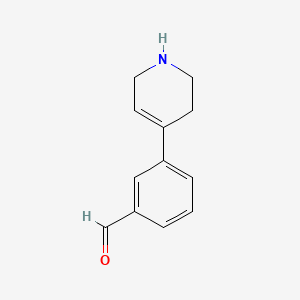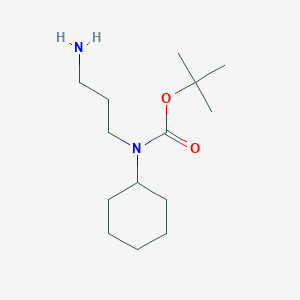![molecular formula C7H11N3O2 B13171827 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a dihydropyrimidinone core, which is substituted with a hydroxyethyl and a methylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable pyrimidinone precursor with hydroxyethyl and methylamine reagents. One common method involves the use of 2,4-dihydroxypyrimidine as the starting material, which undergoes a nucleophilic substitution reaction with 2-chloroethanol and methylamine under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidinone derivative.
Substitution: The hydroxyethyl and methylamino groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde derivative, while reduction of the dihydropyrimidinone core can produce a tetrahydropyrimidinone compound.
Wissenschaftliche Forschungsanwendungen
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dihydropyrimidinone core can also interact with enzymes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares the pyrimidinone core but lacks the hydroxyethyl and methylamino substitutions.
5,6-Disubstituted 2-Aminopyrimidin-4(3H)-ones: These compounds have additional substitutions on the pyrimidinone core, which can alter their biological activity.
Uniqueness
6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methylamino groups allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4-[2-hydroxyethyl(methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-10(2-3-11)6-4-7(12)9-5-8-6/h4-5,11H,2-3H2,1H3,(H,8,9,12) |
InChI-Schlüssel |
YUHFRFSJVGJDEC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=CC(=O)NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)






![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)



![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

